Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, including compounds closely related to ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate, involves strategic functionalization of the quinoxaline nucleus. For instance, the Vilsmeier-Haack reaction has been employed to synthesize novel quinolinone derivatives through the functionalization of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, demonstrating the versatility of reactions in modifying the quinoxaline core structure (Ibrahim et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of quinoxaline derivatives reveals significant insights into their chemical behavior and potential reactivity. The crystal structure of related compounds, like ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, indicates the presence of short intramolecular contacts and hydrogen bonding, which play a crucial role in determining their reactivity and interaction with biological targets (Ferfra et al., 2000).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. For example, the reaction of substituted quinolinones with hydroxylamine hydrochloride under different conditions reveals distinct chemical behavior, leading to a variety of products through ring-opening and ring-closure mechanisms (Ibrahim et al., 2013).
Scientific Research Applications
Synthesis of Key Intermediates and Antibacterial Agents : A practical synthesis was developed for ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolone, prulifloxacin (NM441), and versatile syntheses of the 2-thioquinoline skeleton (Matsuoka et al., 1997). Similarly, ethyl chromone-2-carboxylates react with 1,2-diaminobenzene to produce derivatives with potential applications (Markees, 1989). Quinoxaline-2-carboxylate 1,4-dioxide derivatives also exhibit potency against Mycobacterium tuberculosis (Jaso et al., 2005).
Antibacterial Activity : Certain 6- and 7-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Synthesis of Novel Compounds : New methods for synthesizing ofloxacin analogs by structural modification and various chemical reactions, providing potential new pharmaceutical products, have been developed (Rádl et al., 1991). Novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines show promising antimicrobial and antifungal activities (Moustafa & Elossaily, 2002).
Potential in Organic Synthesis and Catalysis : N-aryl-2-vinyltetrahydro-4-oxoquinoline is a promising tool for the synthesis of quinolones and tetrahydro-4-oxoquinolines, with potential applications in organic synthesis and catalysis (Guillou et al., 1998).
Facile Synthesis Methods : Studies have presented facile and inexpensive methods for synthesizing novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives with good yields and established structures (Gao et al., 2011).
Anti-Tumor Potential : Methods for synthesizing hydroxy-6H-benzofuro[3,2-c] [1]benzopyran-6-ones, which show potential as anti-tumor agents, have been demonstrated (Mcpherson & Ponder, 1976).
properties
IUPAC Name |
ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUUAJYWVAZYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422504 | |
Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
CAS RN |
60578-70-3 | |
Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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